Alizapride

Descripción general

Descripción

Alizapride es un antagonista de la dopamina que pertenece a la familia de las benzamidas. Se utiliza principalmente como agente antiemético para prevenir las náuseas y los vómitos asociados con procedimientos médicos, cirugías y terapias contra el cáncer . This compound demuestra efectos procinéticos y antieméticos, lo que lo hace eficaz en el tratamiento de varios tipos de náuseas y vómitos, incluidas las náuseas postoperatorias .

Aplicaciones Científicas De Investigación

Alizapride tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los antagonistas de la dopamina y su síntesis.

Biología: Se investiga por sus efectos sobre los receptores de la dopamina y las vías relacionadas.

Medicina: Se utiliza principalmente como agente antiemético en entornos clínicos. .

Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antieméticos

Mecanismo De Acción

La acción antiemética de alizapride se debe a su actividad antagonista en los receptores de la dopamina D2 en la zona gatillo quimiorreceptora del sistema nervioso central. Esta acción previene las náuseas y los vómitos provocados por la mayoría de los estímulos . This compound puede cruzar la barrera hematoencefálica, lo que es esencial para su acción .

Compuestos similares:

Metoclopramida: Estructuralmente relacionada con this compound y también un antagonista de la dopamina con efectos procinéticos y antieméticos.

Domperidona: Otro antagonista de la dopamina utilizado como antiemético.

Fenotiazinas: Una clase de fármacos antipsicóticos con propiedades antieméticas.

Singularidad de this compound:

Actividad antiemética superior: This compound ha mostrado una actividad antiemética superior en comparación con la metoclopramida y las fenotiazinas cuando se utiliza solo.

Acción central selectiva: La acción selectiva de this compound sobre los receptores centrales de la dopamina lo hace eficaz para prevenir las náuseas y los vómitos.

Análisis Bioquímico

Biochemical Properties

The anti-emetic action of Alizapride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS) . This action prevents nausea and vomiting triggered by most stimuli .

Cellular Effects

This compound’s effects on cells are primarily related to its interaction with D2 receptors. By acting as an antagonist at these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to D2 receptors, where it acts as an antagonist . This binding interaction inhibits the normal function of these receptors, leading to changes in cell signaling and potentially influencing gene expression .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to the metabolism of dopamine, given its role as a dopamine antagonist

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de alizapride clorhidrato implica varios pasos:

Preparación del intermedio ácido 2-metoxí-4-amino-5-nitrobenzoico: Este intermedio se sintetiza mediante reacciones de nitración y reducción.

Preparación del intermedio 2-metoxí-4-acetamino-5-nitrobenzoato de sodio: Esto implica la acetilación y la posterior conversión a la sal de sodio.

Preparación del intermedio ácido 2-metoxí-4,5-diaminobenzoico: Esto se logra mediante reacciones de reducción.

Preparación del intermedio 5-metoxí-6-carboxil benzotriazol: Esto implica reacciones de ciclización.

Preparación del intermedio 5-metoxí-6-metoxocarbonil benzotriazol: Esto se logra mediante reacciones de esterificación.

Preparación de this compound clorhidrato: El producto final se obtiene mediante reacciones de condensación con N-alil-2-amina

Métodos de producción industrial: La producción industrial de this compound clorhidrato sigue rutas sintéticas similares, pero está optimizada para obtener un alto rendimiento, una operación simple y una contaminación mínima .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos metoxí y amino.

Reducción: Las reacciones de reducción están involucradas en la preparación de los intermedios.

Sustitución: Las reacciones de sustitución son comunes en la síntesis de los intermedios y el producto final.

Reactivos y condiciones comunes:

Nitración: El ácido nítrico y el ácido sulfúrico se utilizan comúnmente.

Reducción: El hidrógeno gaseoso y el paladio sobre carbono son reactivos típicos.

Acetilación: El anhídrido acético se utiliza para las reacciones de acetilación.

Ciclización: Las reacciones de ciclización a menudo requieren condiciones ácidas o básicas.

Esterificación: El metanol y el ácido sulfúrico se utilizan para las reacciones de esterificación.

Principales productos formados:

Intermedios: Diversos intermedios como el ácido 2-metoxí-4-amino-5-nitrobenzoico, el ácido 2-metoxí-4,5-diaminobenzoico y el 5-metoxí-6-metoxocarbonil benzotriazol.

Producto final: This compound clorhidrato

Comparación Con Compuestos Similares

Metoclopramide: Structurally related to alizapride and also a dopamine antagonist with prokinetic and antiemetic effects.

Domperidone: Another dopamine antagonist used as an antiemetic.

Phenothiazines: A class of antipsychotic drugs with antiemetic properties.

Uniqueness of this compound:

Superior Antiemetic Activity: this compound has shown superior antiemetic activity compared to metoclopramide and phenothiazines when used alone.

Selective Central Action: this compound’s selective action on central dopamine receptors makes it effective in preventing nausea and vomiting.

Propiedades

IUPAC Name |

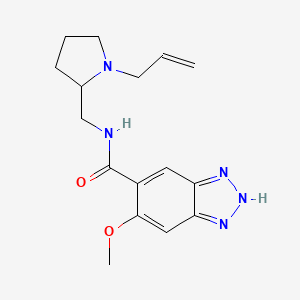

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEYRUGYKHXGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866755 | |

| Record name | Alizapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.95e-01 g/L | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59338-93-1 | |

| Record name | Alizapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alizapride?

A1: this compound exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.

Q2: What is the molecular formula and weight of this compound?

A2: this compound hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.

Q3: How does the structure of this compound relate to its antiemetic potency compared to similar compounds?

A3: this compound is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in this compound contribute to its enhanced antiemetic activity.

Q4: Can this compound be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?

A4: A study investigating the stability of an infusion containing paracetamol, this compound, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and this compound remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.

Q5: What is the pharmacokinetic profile of this compound in children undergoing chemotherapy?

A5: A study on children aged 1 month to 15 years receiving chemotherapy found that this compound exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.

Q6: How does the administration regimen of this compound affect its pharmacokinetic parameters?

A6: Studies on the pharmacokinetics of high-dose intravenous this compound (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on this compound's efficacy.

Q7: How effective is this compound in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?

A7: Studies comparing this compound to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of this compound 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.

Q8: How effective is this compound in controlling vomiting in infants and children?

A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral this compound at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that this compound can be a valuable therapeutic option for managing vomiting in pediatric populations.

Q9: What analytical techniques have been employed to study the metabolic fate of this compound?

A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of this compound. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.

Q10: When was this compound first introduced, and what were its initial applications?

A10: this compound was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.